molecular formula C6H6FNO2S B1215347 4-Fluorobenzenesulfonamide CAS No. 402-46-0

4-Fluorobenzenesulfonamide

Cat. No. B1215347
CAS RN: 402-46-0
M. Wt: 175.18 g/mol
InChI Key: LFLSATHZMYYIAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluorobenzenesulfonamide and related compounds has been extensively studied. For example, asymmetric synthesis techniques have been employed to produce enantiomerically pure 3'-fluorothalidomide, highlighting the utility of this compound derivatives in synthetic chemistry (Yamamoto et al., 2011).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of this compound derivatives. For instance, the crystal structures of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide demonstrate the impact of intermolecular interactions on the compound's three-dimensional architecture, highlighting the role of C—H⋯O interactions in forming complex structures (Rodrigues et al., 2015).

Scientific Research Applications

4-Fluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials

Safety and Hazards

4-Fluorobenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

Future Directions

4-Fluorobenzenesulfonamide has been used to synthesize various compounds, including a potential anti-tumor drug and PI3K/mTOR dual inhibitors . It has also been exploited to functionalize rhodamines for systematic tuning of the equilibrium of spirocyclisation for high-resolution bioimaging . These applications suggest potential future directions in medicinal chemistry and bioimaging research.

Mechanism of Action

The mechanism of action of 4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby interfering with the enzyme’s function. This inhibition can lead to various physiological effects, depending on the biological context .

Similar Compounds:

Uniqueness of this compound: The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound in various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

4-Fluorobenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to be used in the synthesis of 4-fluorophenylsulfonyldithiocarbimate potassium dihydrate and amino-substituted sulfanilamide derivatives . The interactions of this compound with these biomolecules are primarily through nucleophilic substitution, where the sulfonyl group reacts with nucleophiles to form new compounds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antimicrobial properties, which suggests that it can affect bacterial cell function by interfering with their metabolic processes . Additionally, its potential use in anti-tumor drugs indicates that it may influence cancer cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic substitution. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . For example, it can form Schiff bases with aromatic aldehydes, which are known to have various biological activities . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that Schiff bases formed from this compound and aromatic aldehydes exhibit antimicrobial activities . The stability of these compounds is crucial for their long-term effects on cellular function. Degradation of this compound over time can lead to a decrease in its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial or anti-tumor activities. At higher doses, it can cause toxic or adverse effects . Studies on dosage effects are essential to determine the therapeutic window and avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those that involve nucleophilic substitution reactions. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of new compounds . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for its effective use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

4-Fluorobenzenesulfonyl chloride+AmmoniaThis compound+Hydrochloric acid\text{4-Fluorobenzenesulfonyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} 4-Fluorobenzenesulfonyl chloride+Ammonia→this compound+Hydrochloric acid

The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

properties

IUPAC Name

4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLSATHZMYYIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193195
Record name 4-Fluorobenzenesulfonamide
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

402-46-0
Record name 4-Fluorobenzenesulfonamide
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Record name 4-Fluorobenzenesulfonamide
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Record name 4-Fluorobenzenesulfonamide
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Record name p-fluorobenzenesulphonamide
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Record name 4-FLOUROBENZENESULFONAMIDE
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Synthesis routes and methods

Procedure details

4-Fluorobenzenesulfonylchloride (25 g) were dissolved in dichloromethane (250 ml) and treated at 0° C. with an aqueous solution of ammonia (25%, 50 ml). The mixture was stirred for 2 hours with cooling and overnight at room temperature. The reaction mixture was acidified and the organic solvent evaporated. The residue was extracted with ethyl acetate to yield 20 g 4-fluorobenzenesulfonamide, which were dissolved in water (300 ml), treated with 1-benzyl-piperazine (102 g) and refluxed for 24 hours. The reaction mixture was filtered to yield 26 g of the title compound. (mass spec APCI [M+H]=332)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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